![molecular formula C6H9NO2 B3322125 6-Oxa-3-azabicyclo[3.2.1]octan-8-one CAS No. 1419076-00-8](/img/structure/B3322125.png)
6-Oxa-3-azabicyclo[3.2.1]octan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-3-azabicyclo[3.2.1]octan-8-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the azabicyclo scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves direct stereochemical control during the transformation that generates the azabicyclo architecture .
Industrial Production Methods: Industrial production of this compound often relies on optimized synthetic routes that ensure high yield and purity. Techniques such as tandem C-H oxidation/oxa-Cope rearrangement/aldol reactions have been developed to efficiently construct the 8-oxabicyclo[3.2.1]octane framework .
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-3-azabicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: Allylic oxidation using reagents like manganese dioxide.
Reduction: Reduction of amides to amino alcohols using lithium aluminium hydride.
Substitution: Reactions involving the displacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide.
Reduction: Lithium aluminium hydride.
Substitution: Various amines for the opening of the lactone ring.
Major Products: The major products formed from these reactions include amino alcohols and bicyclic ketones, which are intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-Oxa-3-azabicyclo[3.2.1]octan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Employed as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Oxa-3-azabicyclo[3.2.1]octan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, influencing their activity. This binding can modulate neurotransmitter release, enzyme activity, or other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-Azabicyclo[3.2.1]octan-2-one
- 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
Comparison: 6-Oxa-3-azabicyclo[3.2.1]octan-8-one stands out due to its specific incorporation of an oxygen atom in the bicyclic framework, which can influence its reactivity and biological activity. Compared to other azabicyclo compounds, it may offer unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1419076-00-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1R,5R)-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-5,7H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
DLEQUIVTNNWTMT-RFZPGFLSSA-N |
SMILES |
C1C2COC(C2=O)CN1 |
Isomeric SMILES |
C1[C@@H]2CO[C@@H](C2=O)CN1 |
Canonical SMILES |
C1C2COC(C2=O)CN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)
![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B3322045.png)
![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)
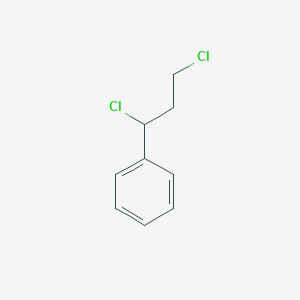
![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)
![2-(5-(4-benzylpiperazin-1-yl)pyridin-2-ylamino)-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3322081.png)
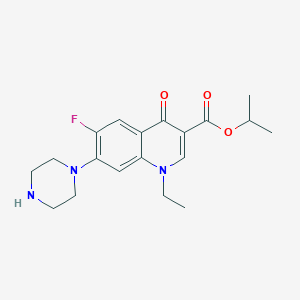
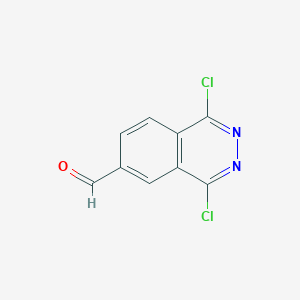
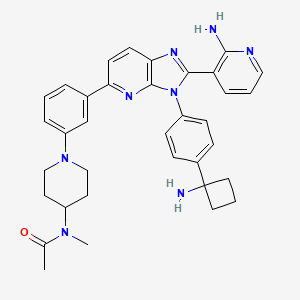
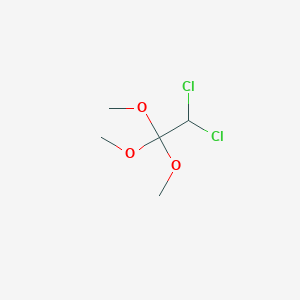
![2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid](/img/structure/B3322118.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
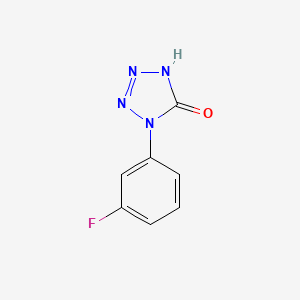
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
